3-(4-Methylphenyl)piperidine hydrochloride
Overview
Description
“3-(4-Methylphenyl)piperidine hydrochloride” is a chemical compound with the molecular formula C12H17N•HCl and a molecular weight of 211.73 . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a methylphenyl group .
Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . Its molecular formula is C12H17N•HCl and its molecular weight is 211.73 .
Scientific Research Applications
1. Synthesis and Molecular Structure Studies
The synthesis of piperidine derivatives, including those related to 3-(4-Methylphenyl)piperidine hydrochloride, has been a subject of research. For example, Khan et al. (2013) discussed the synthesis and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, highlighting its hydrogen bonding and C-H…π interactions (Khan et al., 2013).
2. Pharmacological Evaluations
Piperidine derivatives have been evaluated for various pharmacological activities. Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and assessed their anti-acetylcholinesterase (anti-AChE) activity, identifying compounds with potent inhibitory effects (Sugimoto et al., 1990).
3. Anti-HIV-1 Activity
In the context of anti-HIV-1 research, Imamura et al. (2006) discovered a piperidine-4-carboxamide CCR5 antagonist with highly potent anti-HIV-1 activity, showcasing the therapeutic potential of such compounds in infectious disease treatment (Imamura et al., 2006).
4. Anticonvulsant Activities
Gul et al. (2007) evaluated bis(3-aryl-3-oxo-propyl)ethylamine hydrochlorides and 4-Aryl-3-arylcarbo-nyl-1-ethyl-4-piperidinol hydrochlorides for their anticonvulsant activities. Their findings suggested potential uses in treating epilepsy (Gul et al., 2007).
5. Analytical Characterization
Wallach et al. (2014) detailed the analytical characterization of various piperidine analogues, providing essential information for neuropharmacological research and monitoring strategies for novel psychoactive substances (Wallach et al., 2014).
6. Inhibition of Estrogen Biosynthesis
Hartmann and Batzl (1986) synthesized and evaluated 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis, offering insights into their potential in treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Future Directions
Piperidines, including “3-(4-Methylphenyl)piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring new synthesis methods and investigating the biological activity of piperidine derivatives .
Mechanism of Action
Target of Action
Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals . They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s worth noting that the piperidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive properties . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Piperidine derivatives have been reported to have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Result of Action
Piperidine derivatives have been reported to have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities that fit its appropriate use in pathological conditions of cns (central nervous system), cvs (cardiovascular system), git (gastrointestinal tract) dysfunctions, bone, and various other physiological activities like anti-asthmatic, anti-tumor and immunomodulatory, cytoprotective, and hepatoprotective .
Action Environment
It’s worth noting that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
3-(4-methylphenyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10-4-6-11(7-5-10)12-3-2-8-13-9-12;/h4-7,12-13H,2-3,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZLKWZNRWZUSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662844 | |
Record name | 3-(4-Methylphenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65367-98-8 | |
Record name | Piperidine, 3-(4-methylphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65367-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methylphenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.